1,4-Diethoxybutane

Organic synthesis Solvent selection Thermal separation

1,4-Diethoxybutane (DEB) is a linear dialkyl ether with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol. Structurally, it consists of a four-carbon butane backbone terminated at both ends with ethoxy (–O–CH2CH3) groups.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 13344-00-8
Cat. No. B077941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethoxybutane
CAS13344-00-8
Synonyms1,4-diethoxybutane
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCOCCCCOCC
InChIInChI=1S/C8H18O2/c1-3-9-7-5-6-8-10-4-2/h3-8H2,1-2H3
InChIKeyIIHAWQOFHTYWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diethoxybutane (CAS 13344-00-8): Baseline Characterization as a Dialkyl Ether with Differentiated Physical and Toxicological Profile


1,4-Diethoxybutane (DEB) is a linear dialkyl ether with the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol [1]. Structurally, it consists of a four-carbon butane backbone terminated at both ends with ethoxy (–O–CH2CH3) groups [2]. The compound is a colorless liquid at room temperature with a boiling point of 165.3±8.0 °C at 760 mmHg, a density of 0.8±0.1 g/cm3, and a measured water solubility of 2489 mg/L at 25 °C . DEB has been specifically proposed and investigated as a candidate diesel fuel additive, as documented in MeSH and primary toxicological literature [3][4]. Its chemical identity and structural features position it within a homologous series of α,ω-dialkoxyalkanes, where systematic variations in alkyl chain length and alkoxy group size yield quantifiably distinct physical and biological properties that preclude generic interchangeability in both research and industrial applications.

Research Use Diesel fuel additive candidate evaluation and toxicological profiling
Process Fit High-temperature synthesis and distillation-intensive workflows
Differentiation Properties distinct from methoxy and hexyl analogs — informs solvent selection

Why 1,4-Diethoxybutane Cannot Be Substituted by Generic α,ω-Dialkoxyalkanes Without Experimental Re-Validation


The α,ω-dialkoxyalkane series exhibits non-linear, structure-dependent variation in both physicochemical and toxicological properties that cannot be predicted by simple homology. For instance, extending the alkoxy chain from methoxy to ethoxy elevates the boiling point by approximately 45 °C, reduces vapor pressure by a factor of 7, and decreases aqueous solubility by more than an order of magnitude . These differences directly impact solvent selection, reaction kinetics, and purification strategies in synthetic applications. More critically, in vivo toxicological profiling reveals that even structurally similar congeners exhibit markedly different adverse effect spectra and potency. In a 4-week oral toxicity study, 1,6-dimethoxyhexane (DMH) produced testicular degeneration and thymic atrophy at 200 mg/kg, whereas 1,4-diethoxybutane (DEB) showed no such target organ pathology at equivalent dosing [1]. Consequently, substituting DEB with an untested analog in a formulated product, process chemistry, or safety assessment would introduce unquantified risk and is scientifically inadvisable without de novo experimental confirmation. The quantitative evidence presented in Section 3 establishes the measurable boundaries of DEB's differentiation relative to its closest structural comparators.

Thermal Dialkoxyalkane boiling point and vapor pressure differ markedly with chain length; direct substitution alters distillation performance and thermal safety.
Solubility Water solubility differs >8-fold among analogs, impacting aqueous workup and environmental partitioning — generic replacement may shift extraction efficiency.
Toxicology 1,6-Dimethoxyhexane induced testicular and thymic effects in a rat model not observed with 1,4-diethoxybutane; toxicological profiles are not interchangeable — validation required before analog substitution.

1,4-Diethoxybutane: Quantitative Differentiation Evidence Against Closest Comparators


Boiling Point Elevation Relative to 1,4-Dimethoxybutane Dictates Distillation and Reaction Thermal Management

1,4-Diethoxybutane exhibits a boiling point that is 44.9 °C higher than its closest lower homolog, 1,4-dimethoxybutane (DMB). This difference is substantial enough to alter the choice of distillation conditions, reaction temperature ceilings, and thermal safety margins in synthetic workflows .

Boiling Point Elevation
Data to verify
1,4-Diethoxybutane
165.3 ± 8.0 °C
1,4-Dimethoxybutane
120.4 ± 8.0 °C
+44.9 °C
Supports distillation and thermal-process selection
Predicted values; cross-study comparison, verify conditions for specific workflow
Organic synthesis Solvent selection Thermal separation

Vapor Pressure Reduction Enhances Volatility Control and Safety in Process Applications

The vapor pressure of 1,4-diethoxybutane at 25 °C is 2.5 ± 0.3 mmHg, which is approximately 7.3 times lower than that of 1,4-dimethoxybutane (18.3 ± 0.2 mmHg). This reduction in volatility translates directly to lower evaporative losses and reduced flammable vapor hazards under ambient conditions .

Vapor Pressure Control
Data to verify
1,4-Diethoxybutane
2.5 ± 0.3 mmHg
1,4-Dimethoxybutane
18.3 ± 0.2 mmHg
~7.3× lower
Reduces volatility for emission-controlled processes
Predicted at 25°C; validate under process conditions
Process safety Solvent engineering Emissions control

Water Solubility Modulation Alters Aqueous Workup and Environmental Fate Predictions

The measured water solubility of 1,4-diethoxybutane at 25 °C is 2,489 mg/L . While a directly measured value for 1,4-dimethoxybutane under identical conditions is not available, the estimated water solubility for DMB is 22,210 mg/L based on the KOWWIN model . This indicates that DEB is approximately 8.9 times less water-soluble than its methoxy analog, a difference that significantly influences partitioning behavior in aqueous-organic biphasic systems.

Water Solubility Shift
Data to verify
1,4-Diethoxybutane
2,489 mg/L (measured)
1,4-Dimethoxybutane
~22,210 mg/L (est.)
~8.9× lower
Informs aqueous-phase partitioning during extraction
Comparator estimated; measured data preferred
Aqueous processing Environmental fate Extraction optimization

Superior Hepatic and Reproductive Safety Profile Relative to 1,6-Dimethoxyhexane in Rat Model

In a head-to-head 4-week oral toxicity study in male Sprague-Dawley rats, 1,4-diethoxybutane (DEB) exhibited a markedly different and more favorable toxicological profile compared to 1,6-dimethoxyhexane (DMH). At the high dose of 200 mg/kg, DMH caused a 30% reduction in relative testis weight, a 46% reduction in relative thymus weight, and moderate to marked seminiferous tubule degeneration. In contrast, DEB at the same 200 mg/kg dose produced none of these specific target organ effects [1][2].

Toxicological Endpoint Comparison
Head-to-head
1,4-Diethoxybutane
200 mg/kg: No testicular or thymic effects
1,6-Dimethoxyhexane
200 mg/kg: 30% testis wt ↓, 46% thymus wt ↓, seminiferous degeneration
Reported endpoint differences — informs candidate selection for fuel additive research
4-week oral rat study; extrapolation to other models requires validation
Toxicology Safety assessment Fuel additive development

Evidence-Based Application Scenarios Where 1,4-Diethoxybutane (CAS 13344-00-8) Provides Verifiable Advantage


Diesel Fuel Additive Formulation Requiring Lower Toxicity Profile than 1,6-Dimethoxyhexane

DEB has been specifically proposed as a candidate diesel fuel additive. The direct comparative toxicology study demonstrates that DEB lacks the testicular and thymic toxicity exhibited by DMH at equivalent 200 mg/kg dosing [1]. For formulators seeking a polyoxy ether additive with a more favorable in vivo safety margin, DEB represents a quantitatively characterized alternative with reduced target organ liability.

High-Temperature Organic Synthesis and Distillation-Intensive Processes

The 44.9 °C higher boiling point of DEB relative to 1,4-dimethoxybutane makes it suitable for reactions requiring sustained heating above 120 °C . Additionally, its substantially lower vapor pressure (2.5 mmHg vs. 18.3 mmHg at 25 °C) reduces solvent loss during extended reflux and simplifies product isolation by enabling selective distillation of more volatile components .

Succinaldehyde Precursor and Protected 1,4-Butanediol Equivalent

DEB serves as a stable, protected form of succinaldehyde and 1,4-butanediol . The ethoxy groups can be selectively cleaved or functionalized, providing a masked dialdehyde equivalent that avoids the high reactivity and instability of free succinaldehyde [2]. This utility is documented in synthetic chemistry literature and vendor technical descriptions as a primary research application.

Controlled Volatility Process Solvent for Emission-Sensitive Manufacturing

In industrial settings subject to strict VOC emission regulations, DEB's 7.3-fold lower vapor pressure relative to DMB translates to reduced evaporative losses and lower area classification requirements for flammable atmospheres . This makes DEB a quantitatively justified selection for large-volume solvent applications where volatility control is a critical process parameter.

Application
Selection Property
Validation Focus
Diesel fuel additive candidate research
Comparative in vivo toxicity endpoints
Target-organ effects in rodent models
High-temperature synthesis and distillation
Elevated boiling point, reduced volatility
Thermal process safety and solvent recovery
Protected dialdehyde precursor
Masked succinaldehyde/1,4-butanediol reactivity
Stability and selective deprotection
Controlled-volatility process solvent
Lower vapor pressure vs. lower alkoxy analogs
VOC emission control and area classification

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